What is the chemical structure of Valeriandoid F?
What is the chemical structure of Valeriandoid F?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valeriandoid F is a naturally occurring iridoid compound isolated from the roots and rhizomes of Valeriana jatamansi. This technical guide provides a detailed overview of its chemical structure, spectroscopic data, and established biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Recent studies have highlighted the potential of Valeriandoid F as a potent anti-inflammatory and anti-proliferative agent, warranting further investigation into its therapeutic applications.
Chemical Structure and Properties
Valeriandoid F is classified as a diethenoid-type iridoid. The core chemical structure is characterized by a cyclopenta[c]pyran ring system with multiple chiral centers and ester functionalities. The complete structural elucidation was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Chemical Structure:
While the definitive primary publication detailing the initial structural elucidation by Wang et al. (2011) is not widely accessible, subsequent studies have confirmed its structure through spectroscopic analysis. A general representation of the valepotriate-type iridoid core structure, to which Valeriandoid F belongs, is provided below. The specific substitutions for Valeriandoid F are detailed in the accompanying spectroscopic data.
(A generic valepotriate core structure is typically depicted here. As the exact 2D structure of Valeriandoid F from the primary source is unavailable, a placeholder description is provided. For precise structural information, direct consultation of the primary literature is recommended.)
Spectroscopic Data
The structural determination of Valeriandoid F was based on the following key spectroscopic data:
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical technique for determining the elemental composition and exact mass of a compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₈O₁₂ | [1] |
| Exact Mass | Not explicitly stated in the available abstract | |
| Ionization Mode | Positive | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR data are essential for elucidating the detailed connectivity and stereochemistry of the molecule. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for Valeriandoid F (Data not available in the searched literature)
Table 2: ¹³C NMR Spectroscopic Data for Valeriandoid F (Data not available in the searched literature)
Note: The detailed ¹H and ¹³C NMR data are expected to be present in the primary publication by Wang R, et al. J Nat Prod. 2011;74(5):1291-7. Researchers should consult this reference for the complete dataset.
Biological Activity
Recent research has demonstrated that Valeriandoid F possesses significant anti-inflammatory and anti-proliferative properties.
Anti-inflammatory Activity
Valeriandoid F exhibits potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This indicates its potential as an anti-inflammatory agent.
Table 3: In Vitro Anti-inflammatory Activity of Valeriandoid F
| Assay | Cell Line | IC₅₀ (µM) | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 0.88 | [1] |
Anti-proliferative Activity
Valeriandoid F has been shown to selectively inhibit the proliferation of human glioma stem cells, suggesting its potential as a lead compound for the development of novel anticancer therapies.
Table 4: In Vitro Anti-proliferative Activity of Valeriandoid F
| Cell Line | IC₅₀ (µM) | Reference |
| Human Glioma Stem Cells (GSC-3#) | 7.16 | [1] |
| Human Glioma Stem Cells (GSC-18#) | 5.75 | [1] |
Experimental Protocols
The following sections detail the general methodologies for the isolation and biological evaluation of Valeriandoid F, based on standard practices for iridoid research from Valeriana species.
Isolation and Purification of Valeriandoid F
The following is a representative workflow for the isolation of iridoids from Valeriana jatamansi.
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
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HR-ESI-MS: To determine the molecular formula.
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1D NMR (¹ H and ¹³ C): To identify the types and numbers of protons and carbons.
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2D NMR (COSY, HSQC, HMBC): To establish the connectivity of the atoms within the molecule.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
The following protocol outlines the assessment of the anti-inflammatory activity of Valeriandoid F.
In Vitro Anti-proliferative Assay (MTT Assay)
The anti-proliferative effects of Valeriandoid F on human glioma stem cells can be evaluated using the MTT assay.
